N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a dual sulfonamide backbone. Its structure includes:
- A 4-chlorobenzenesulfonyl group attached to an ethyl chain.
- A furan-2-yl substituent on the same ethyl chain.
- A second sulfonamide moiety derived from 4-methoxy-3-methylbenzene-1-sulfonamide, introducing methoxy and methyl groups at the 4- and 3-positions of the benzene ring, respectively.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6S2/c1-14-12-17(9-10-18(14)27-2)30(25,26)22-13-20(19-4-3-11-28-19)29(23,24)16-7-5-15(21)6-8-16/h3-12,20,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWFZOMHFYERAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-furan-2-yl ethylamine. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce thiols.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations:
Dual Sulfonamide vs. Single Sulfonamide : The main compound’s dual sulfonamide structure may enhance polarity and hydrogen-bonding capacity compared to single-sulfonamide analogs like and . This could improve target affinity but reduce membrane permeability .
Furan-Containing Analogs: The furan moiety in the main compound and ranitidine derivatives () suggests shared metabolic pathways or π-π interaction capabilities. However, ranitidine’s dimethylamino and nitro groups confer distinct acid-suppressant properties, whereas the main compound’s chloro and methoxy groups may target different enzymes .
The 4-methoxy-3-methylbenzene group in the main compound introduces steric hindrance and lipophilicity, contrasting with simpler methoxy derivatives () .
Physicochemical and Bioactivity Comparisons
Solubility and Stability:
- The main compound’s dual sulfonamides likely increase water solubility compared to mono-sulfonamide analogs (e.g., ) but may reduce bioavailability due to higher molecular weight .
- The furan ring’s susceptibility to oxidative metabolism contrasts with ranitidine derivatives, where the nitro group stabilizes the structure .
Bioactivity Insights:
- Antimicrobial Potential: Sulfonamides with chloro substituents (e.g., ) often exhibit antimicrobial activity. The main compound’s chloro and methoxy groups may synergize for similar effects .
- Enzyme Inhibition : The 4-methoxy group in ’s compound is associated with tyrosine kinase inhibition. The main compound’s 3-methyl group could enhance hydrophobic binding in enzyme pockets .
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex sulfonamide compound with significant potential in medicinal chemistry. Its unique structural features, including a furan moiety and a chlorobenzenesulfonyl group, suggest diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20ClN2O4S. The compound's structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of antibacterial and anticancer activities. The furan ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. This compound has been evaluated for its antibacterial efficacy against various strains. In vitro studies indicate moderate to strong activity against:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Potential
Research has indicated that sulfonamide derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies focusing on this compound have shown promising results in inhibiting the proliferation of cancer cell lines, particularly:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 18.7 |
The specific mechanism involves the inhibition of key signaling pathways associated with tumor growth.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a study conducted by Omar et al. (2020), several sulfonamide derivatives were synthesized and tested for antibacterial activity. Among these, this compound demonstrated significant inhibition against Bacillus subtilis, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study concluded that the furan and sulfonamide moieties play crucial roles in enhancing the compound's cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
